N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural features and reactivity.
Preparation Methods
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which makes it a potential antimicrobial agent. The sulfonamide group can also interact with various biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are well-known antimicrobial agents. The unique structural features of this compound, such as the presence of the 4-methylbenzenesulfonamide group, may confer different biological activities and properties compared to these similar compounds.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
These compounds share the oxazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9-2-4-10(5-3-9)20(17,18)13-6-7-14-11(15)8-19-12(14)16/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWQIFLYWAPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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